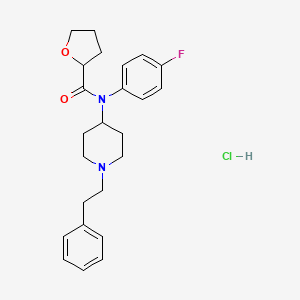
Diethylger-manium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethylgermane can be synthesized through several methods. One common approach involves the reaction of germanium tetrachloride (GeCl4) with diethylzinc (Zn(C2H5)2) in the presence of a catalyst. The reaction proceeds as follows:
GeCl4+2Zn(C2H5)2→Ge(C2H5)2+2ZnCl2
The reaction is typically carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, diethylgermane is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of high-purity starting materials and advanced purification techniques ensures the production of diethylgermane suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Diethylgermane undergoes several types of chemical reactions, including:
Oxidation: Diethylgermane can be oxidized to form germanium dioxide (GeO2) and other oxidation products.
Reduction: It can be reduced to form germane (GeH4) and other reduced germanium species.
Substitution: Diethylgermane can undergo substitution reactions where the ethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O2) and hydrogen peroxide (H2O2). The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used under controlled conditions to achieve the desired reduction.
Substitution: Various reagents, including halogens and organometallic compounds, are used to facilitate substitution reactions.
Major Products Formed
Oxidation: Germanium dioxide (GeO2) and other germanium oxides.
Reduction: Germane (GeH4) and other reduced germanium species.
Substitution: Depending on the reagents used, substituted germanium compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Diethylgermane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organogermanium compounds and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and effects on cellular processes.
Medicine: Explored for its potential therapeutic properties and as a component in drug development.
Industry: Used in the production of semiconductors, optical materials, and other advanced materials.
Wirkmechanismus
The mechanism of action of diethylgermane involves its interaction with molecular targets and pathways within cells. It can act as a reducing agent, donating electrons to other molecules and facilitating redox reactions. The specific molecular targets and pathways depend on the context of its use, such as in chemical synthesis or biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethylgermane (Ge(CH3)2): Similar in structure but with methyl groups instead of ethyl groups.
Diphenylgermane (Ge(C6H5)2): Contains phenyl groups instead of ethyl groups.
Tetraethylgermane (Ge(C2H5)4): Contains four ethyl groups instead of two.
Uniqueness
Diethylgermane is unique due to its specific chemical properties, such as its boiling point, density, and reactivity.
Eigenschaften
Molekularformel |
C4H10Ge |
|---|---|
Molekulargewicht |
130.75 g/mol |
InChI |
InChI=1S/C4H10Ge/c1-3-5-4-2/h3-4H2,1-2H3 |
InChI-Schlüssel |
LMLNKUQAGCNMEI-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Ge]CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-Nitro-3a,4-dihydropyrrolo[3,2-b]pyridin-5-one](/img/structure/B12352902.png)
![5-(2-Chlorophenyl)-7-fluoro-8-methoxy-3-methylpyrazolo[3,4-b][1,4]benzodiazepine](/img/structure/B12352912.png)
![2-[[3-[(2S)-2-amino-2-carboxyethyl]-2,6-dioxo-1,3-diazinan-1-yl]methyl]benzoic acid](/img/structure/B12352913.png)


![(2S)-2-[[4-(3-amino-1-oxo-2,6,6a,7,9,10a-hexahydroimidazo[1,5-f]pteridin-8-yl)benzoyl]amino]pentanedioic acid](/img/structure/B12352919.png)
![2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile](/img/structure/B12352932.png)

![3-(1-Amino-1-methylethyl)-N-[(2R)-1,2,3,4-tetrahydro-7-oxo-1,8-naphthryridin-4-yl)oxy]-2-naphthalenyl]-5-benzamidedihydrochloride](/img/structure/B12352943.png)

